molecular formula C23H25ClN2O4S B1679046 Ponesimod CAS No. 854107-55-4

Ponesimod

Número de catálogo B1679046
Número CAS: 854107-55-4
Peso molecular: 461 g/mol
Clave InChI: LPAUOXUZGSBGDU-STDDISTJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ponesimod is an orally administered, selective sphingosine-1-phosphate (S1P) receptor 1 (S1P1) agonist . It is used to treat the relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease .


Synthesis Analysis

Ponesimod is synthesized using isothiocyanate as a raw material by chemical reaction . The specific synthesis steps involve a three-component coupling of isothiocyanate 16.1, n-propylamine, and 2-bromoacetyl bromide 16.2 to construct the thiazolidine-4-one core 16.3 .


Molecular Structure Analysis

The molecular structure of Ponesimod is represented by the formula C23H25ClN2O4S .


Chemical Reactions Analysis

Ponesimod is highly metabolized, and the parent compound along with its two major (non-clinically active) metabolites are mainly excreted in the feces (recovery: 57.3–79.6%) and to a lesser extent in the urine (recovery: 10.3–18.4%) .


Physical And Chemical Properties Analysis

The molecular weight of Ponesimod is 460.97 .

Aplicaciones Científicas De Investigación

Treatment of Multiple Sclerosis (MS)

Ponesimod is an orally administered selective sphingosine-1-phosphate (S1P) receptor 1 (S1P 1) agonist developed by the Janssen Pharmaceutical Companies of Johnson & Johnson for the treatment of multiple sclerosis (MS) . It was approved in the USA for the treatment of relapsing forms of MS . The drug works by binding to S1P 1 agonists which internalizes the receptor, leading to inhibition of the egress of lymphocytes from lymph nodes, reducing the number of lymphocytes in peripheral blood and preventing their circulation to sites of inflammation .

Clinical Trials and Approvals

Ponesimod received its first approval on 18 March 2021 in the USA . It has also received a positive CHMP opinion in the EU for the treatment of relapsing forms of MS .

Dosage and Administration

The recommended maintenance dose of ponesimod is 20 mg once daily after a 14-day titration period .

Exposure-Response Analysis

An increase in ponesimod exposure led to a statistically significant decrease in the cumulative T1 Gd+ lesions on MRI from week 12 to 24 of treatment . Sex, age, T1 Gd+ lesions at baseline, and Expanded Disability Status Scale score at baseline were associated with a higher number of new cumulative T1 Gd+ from week 12 to 24 of treatment .

Clinical Trials for Other Indications

Ponesimod has demonstrated clinical benefit in a phase II trial in patients with chronic plaque psoriasis ; however, clinical development of the drug in this indication has not progressed to phase III trials .

Safety And Hazards

Ponesimod may cause serious side effects such as slow heartbeats, chest pain, shortness of breath, sudden confusion, severe headache, vision loss, liver problems, skin changes, and symptoms of infection . It can also slow your heart rate when you start taking it .

Direcciones Futuras

Ponesimod has been studied in 16 phase I, one phase II, and one phase III clinical studies . The selected maintenance dose has been shown to be superior in reducing annualized relapse rate (ARR) when compared with teriflunomide in a pivotal phase III study . More selective modulators are being developed .

Propiedades

IUPAC Name

(5Z)-5-[[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-propylimino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O4S/c1-3-10-25-23-26(19-7-5-4-6-15(19)2)22(29)21(31-23)12-16-8-9-20(18(24)11-16)30-14-17(28)13-27/h4-9,11-12,17,27-28H,3,10,13-14H2,1-2H3/b21-12-,25-23?/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAUOXUZGSBGDU-ULCCENQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OCC(CO)O)Cl)S1)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN=C1N(C(=O)/C(=C/C2=CC(=C(C=C2)OC[C@@H](CO)O)Cl)/S1)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234631
Record name Ponesimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Ponesimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12016
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The sphingosine 1-phosphate receptor 1 (S1P1R) is expressed on the surface of lymphocytes and detects sphingosine 1-phosphate (S1P) at nanomolar concentrations. S1P is a metabolite of the cell membrane component, sphingomyelin. As sphingomyelin degrades, lymphocytes respond to agonism of S1P1R by concentration gradients of S1P. Lymphocytes leave the lymphoid organs in response to higher concentrations of S1P in blood and lymph. Ponesimod modulates this response by stimulating and internalizing S1P1R on lymphocytes, effectively blinding them to concentration gradients of S1P, reducing the number of lymphocytes in blood. Ponesimod is roughly 650 times more selective for S1P1R than S1P.
Record name Ponesimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12016
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ponesimod

CAS RN

854107-55-4
Record name Ponesimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854107554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ponesimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12016
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ponesimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-5-[3-Chloro-4-(-2,3-dihydroxy-propoxy)-benzylidene]-2-propylimino- 3-o-tolyl-thiazolidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PONESIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G7AKV2MKP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ponesimod
Reactant of Route 2
Ponesimod
Reactant of Route 3
Ponesimod
Reactant of Route 4
Ponesimod
Reactant of Route 5
Ponesimod
Reactant of Route 6
Reactant of Route 6
Ponesimod

Q & A

Q1: What is the primary molecular target of Ponesimod?

A1: Ponesimod is a selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1). [, , , , , , , , , , ]

Q2: How does Ponesimod interact with S1P1?

A2: Ponesimod binds to S1P1 and initially activates the receptor. This activation is followed by receptor internalization and degradation, effectively leading to functional antagonism of S1P1. [, , ]

Q3: What are the downstream consequences of Ponesimod's interaction with S1P1?

A3: Ponesimod's action on S1P1 prevents the egress of lymphocytes from lymphoid organs, leading to a decrease in circulating lymphocytes, particularly T and B cells. [, , , , , , , ]

Q4: What is the significance of the reduction in circulating lymphocytes mediated by Ponesimod?

A4: By sequestering lymphocytes in lymphoid organs, Ponesimod reduces the infiltration of these immune cells into the central nervous system (CNS) and other target tissues, thus mitigating inflammation. [, , , , , , , ]

Q5: Does Ponesimod affect all lymphocyte subpopulations equally?

A5: No, different T lymphocyte subsets exhibit differential sensitivities to Ponesimod. Naïve T cells are more sensitive than memory T cells, and CD4+ T cells are more sensitive than CD8+ T cells or CD4+CD25+ T regulatory cells. []

Q6: Does Ponesimod impact other cell types relevant to neuroinflammation?

A6: Research suggests that Ponesimod also affects astrocytes, particularly by reducing the expression of genes associated with neuroinflammation and disease progression in these cells. []

Q7: How does Ponesimod's action on astrocytes contribute to its therapeutic effect?

A7: By inhibiting astrocyte-mediated neuroinflammation, Ponesimod may contribute to neuroprotection and potentially prevent demyelination in the CNS. []

Q8: What is the molecular formula and weight of Ponesimod?

A8: The molecular formula of Ponesimod is C29H32ClN3O4S, and its molecular weight is 554.1 g/mol. [, ]

Q9: What is known about the structure-activity relationship (SAR) of Ponesimod and its analogues?

A9: Studies on Ponesimod analogues suggest that modifications to the 2-propylimino and benzylidene substituents can impact aqueous solubility and S1P1 binding affinity. For instance, incorporating a 2-oxetan-3-ylimino group increased solubility while maintaining potency. []

Q10: Have any specific structural modifications been identified that enhance Ponesimod's properties?

A10: Replacing the n-propyl group with a 2-oxetan-3-ylimino group in the Ponesimod structure resulted in improved aqueous solubility while maintaining similar potency to the parent compound. []

Q11: What is the typical route of administration for Ponesimod?

A11: Ponesimod is designed for oral administration. [, , , , , , , ]

Q12: What is the absorption profile of Ponesimod?

A12: Ponesimod exhibits relatively fast absorption, with a time to peak concentration (Tmax) ranging from 2 to 4 hours. [, , , ]

Q13: How is Ponesimod metabolized in the body?

A13: Ponesimod undergoes extensive metabolism, primarily in the liver. Two major inactive metabolites, ACT-204426 (M12) and ACT-338375 (M13), have been identified. [, , ]

Q14: What are the primary routes of Ponesimod elimination?

A14: The majority of Ponesimod and its metabolites are eliminated through feces, with a smaller proportion excreted in urine. [, ]

Q15: What is the elimination half-life of Ponesimod?

A15: Ponesimod has an elimination half-life of approximately 30 hours, allowing for once-daily dosing. [, , , ]

Q16: Does food intake affect Ponesimod pharmacokinetics?

A16: Food has a minimal effect on Ponesimod pharmacokinetics. [, ]

Q17: What is the impact of hepatic or renal impairment on Ponesimod disposition?

A17: Severe hepatic impairment significantly increases Ponesimod exposure, necessitating dose adjustments. Renal impairment has a less pronounced effect on Ponesimod pharmacokinetics. []

Q18: What is the primary pharmacodynamic effect of Ponesimod?

A18: Ponesimod induces a dose-dependent reduction in total lymphocyte count, which is reversible within approximately one week of discontinuation. [, , , , , , , ]

Q19: Does Ponesimod affect heart rate?

A19: Yes, Ponesimod can transiently decrease heart rate, particularly after the first dose. [, , , , , ]

Q20: How can the initial heart rate effects of Ponesimod be mitigated?

A20: Gradual up-titration of the dose over several days has been shown to effectively minimize the initial heart rate effects of Ponesimod. [, , , , , ]

Q21: Has Ponesimod demonstrated efficacy in preclinical models of multiple sclerosis?

A21: Yes, Ponesimod has shown efficacy in experimental autoimmune encephalomyelitis (EAE), a common animal model of multiple sclerosis. It reduces disease severity and relapse rates in both preventative and therapeutic settings. [, , ]

Q22: Are there preclinical data suggesting synergistic effects of Ponesimod in combination with other agents?

A22: Yes, preclinical studies suggest that combining Ponesimod with Dimethyl fumarate (DMF) may synergistically reduce disease activity in EAE models compared to either drug alone. [, ]

Q23: Has Ponesimod been investigated in preclinical models of other diseases?

A23: Yes, research indicates Ponesimod's potential in autoimmune diabetes. In NOD mice, it prevented diabetes development and, when combined with a CD3 antibody, promoted disease remission and self-tolerance restoration. []

Q24: What are the most commonly reported adverse events associated with Ponesimod?

A24: The most frequent adverse events observed with Ponesimod include nasopharyngitis, headache, upper respiratory tract infection, and transient bradycardia. [, , , ]

Q25: Are there any specific safety concerns associated with Ponesimod use?

A25: Ponesimod's use requires careful monitoring due to potential cardiac effects, particularly bradycardia and atrioventricular block. A gradual dose titration regimen is employed to mitigate these risks. [, , , , , , , ]

Q26: Are there any known drug-drug interactions with Ponesimod?

A26: As Ponesimod is primarily metabolized by the liver, co-administration with strong inhibitors or inducers of hepatic enzymes should be approached with caution. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.